molecular formula C9H9FO2S B102519 3-(4-Fluorophenylthio)propanoic acid CAS No. 19543-85-2

3-(4-Fluorophenylthio)propanoic acid

Cat. No.: B102519
CAS No.: 19543-85-2
M. Wt: 200.23 g/mol
InChI Key: FDINPNNZXJHPKE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenylthio)propanoic acid is an organic compound with the molecular formula C9H9FO2S It is a derivative of propanoic acid, where a fluorophenylthio group is attached to the third carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenylthio)propanoic acid typically involves the reaction of 3-chloropropionic acid with 4-fluorothiophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiophenol displaces the chlorine atom on the propionic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenylthio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Fluorophenylthio)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenylthio)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorophenylthio group can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)propionic acid: Similar structure but lacks the sulfur atom.

    3-(4-Chlorophenylthio)propanoic acid: Similar structure but with a chlorine atom instead of fluorine.

    3-(4-Methoxyphenylthio)propanoic acid: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

3-(4-Fluorophenylthio)propanoic acid is unique due to the presence of both a fluorine atom and a sulfur atom in its structure. This combination can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDINPNNZXJHPKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381177
Record name 3-(4-fluorophenylthio)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19543-85-2
Record name 3-(4-fluorophenylthio)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

p-Fluorothiophenol (5 g, 40 mmol) and β-propiolactone (2.8 g, 40 mmol) were dissolved in THF (36 mL of freshly distilled) and then placed in an ice bath. 95% sodium hydride (1 g, 42.9 mmol) was added in small portions over 1 hour. The reation was allowed to stir at 0° C. for 2 hours, then placed in the freezer overnight. The reaction was quenched with ice chips and then acidified with concentrated hydrogen chloride until a pH of 2. The product was extracted with ethyl acetate (1×200 mL) and dichloromethane (2×200 mL), dried (sodium sulfate) and concentrated to give 3-(4-fluorophenylthio)propanoic acid (7.08 g, 89%). 1H NMR (CDCl3, 300 MHz): δ7.42-7.35 (m, 2H), 7.02 (t, 2H, J=8.6 Hz), 4.35 (t, 1H, J=6.2 Hz), 3.10 (t, 2H, J=7.3 MHz), 2.63 (t, 2H, J=7.3 Hz) ppm.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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